molecular formula C7H9F6N3O4S2 B6310698 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 353239-12-0

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310698
CAS No.: 353239-12-0
M. Wt: 377.3 g/mol
InChI Key: CPONMEPSPYLZOO-UHFFFAOYSA-O
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Description

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid composed of organic cations and anions. It is a colorless, odorless, and non-flammable liquid at room temperature. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is synthesized by reacting 1,2-dimethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. The reaction steps are as follows:

  • 1,2-Dimethylimidazole is dissolved in an appropriate solvent.
  • Trifluoromethanesulfonic anhydride is added dropwise to the solution.
  • The mixture is stirred at room temperature for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

    Oxidation and Reduction Reactions: It can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at room temperature.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazolium salts.

Scientific Research Applications

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.

    Biology: The compound is explored for its potential use in biological systems, including drug delivery and enzyme stabilization.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the formulation of pharmaceuticals.

    Industry: It is used in the production of advanced materials, including electrolytes for batteries and supercapacitors.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its specific cation structure, which imparts distinct properties such as lower viscosity and higher thermal stability compared to other similar ionic liquids. These properties make it particularly suitable for applications requiring high performance and stability.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONMEPSPYLZOO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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